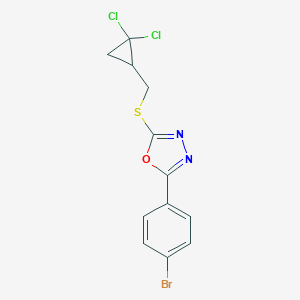![molecular formula C18H22N2O6S2 B285718 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B285718.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide, commonly known as NSC-743380, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment.
Wirkmechanismus
NSC-743380 exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. NSC-743380 also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, NSC-743380 can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
NSC-743380 has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. NSC-743380 has been shown to induce G2/M cell cycle arrest in cancer cells, which can prevent the cells from dividing and proliferating.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NSC-743380 in lab experiments is its low toxicity in normal cells and tissues, which allows for higher concentrations to be used in cancer cells. However, one limitation is the limited availability of NSC-743380, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
For research on NSC-743380 include investigating its potential applications in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to elucidate the mechanisms of action of NSC-743380 and to identify potential biomarkers for patient selection. Finally, the development of more efficient synthesis methods for NSC-743380 could increase its availability for research and potential clinical use.
Synthesemethoden
NSC-743380 is synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium dithionite and reaction with N-methylbenzenesulfonamide. The final product is purified through recrystallization to obtain pure NSC-743380.
Wissenschaftliche Forschungsanwendungen
NSC-743380 has been investigated for its potential applications in cancer treatment. Studies have shown that NSC-743380 can inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and colon cancer cells. NSC-743380 has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel and cisplatin.
Eigenschaften
Molekularformel |
C18H22N2O6S2 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O6S2/c1-19(27(21,22)15-6-4-3-5-7-15)17-14-16(8-9-18(17)25-2)28(23,24)20-10-12-26-13-11-20/h3-9,14H,10-13H2,1-2H3 |
InChI-Schlüssel |
OAXFTRFKKZNKHH-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285637.png)
![N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285638.png)
![N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285639.png)

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B285642.png)
![1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine](/img/structure/B285644.png)
![4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285645.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B285648.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)